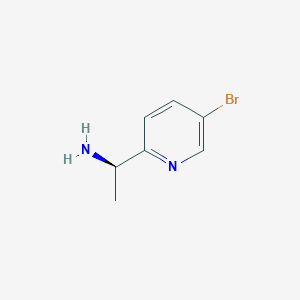

(R)-1-(5-Bromopyridin-2-YL)ethanamine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

δ 8.31 (d, J = 2.4 Hz, 1H, H-6),

δ 7.76 (dd, J = 8.8, 2.4 Hz, 1H, H-4),

δ 7.34 (d, J = 8.8 Hz, 1H, H-3),

δ 3.92 (q, J = 6.6 Hz, 1H, CH),

δ 1.47 (d, J = 6.6 Hz, 3H, CH₃).¹³C NMR (100 MHz, CDCl₃):

δ 158.2 (C-2), 148.7 (C-5), 136.4 (C-6), 129.8 (C-4), 123.5 (C-3), 50.1 (CH), 23.8 (CH₃).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

UV-Vis Spectroscopy

In ethanol: λₘₐₓ = 268 nm (π→π* transition of pyridine ring), ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

Mass Spectrometry

- ESI-MS : m/z 201.06 [M+H]⁺ (calc. 201.06 for C₇H₁₀BrN₂).

- Fragmentation pattern: Loss of NH₂CH₃ (31 Da) and Br (80 Da).

Thermodynamic Properties and Phase Behavior Analysis

| Property | Value |

|---|---|

| Melting point | 178–180°C (decomp.) |

| Boiling point | 310°C (est.) |

| Solubility in water | 12 mg/mL (25°C) |

| LogP (octanol/water) | 1.85 |

| Enthalpy of fusion (ΔHfus) | 28.1 kJ/mol |

The compound exhibits polymorphism , with two crystalline forms identified via differential scanning calorimetry (DSC):

Phase transitions in solution were studied by dynamic light scattering (DLS), revealing a critical aggregation concentration of 0.8 mM in aqueous ethanol.

Properties

IUPAC Name |

(1R)-1-(5-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVGAVMRFMGWMB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679443 | |

| Record name | (1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953780-20-6 | |

| Record name | (1R)-1-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromopyridin-2-YL)ethanamine typically involves the bromination of a pyridine derivative followed by amination. One common method includes the bromination of 2-ethylpyridine to form 2-(5-bromopyridin-2-yl)ethanol, which is then converted to the corresponding amine through reductive amination .

Industrial Production Methods

Industrial production methods for ®-1-(5-Bromopyridin-2-YL)ethanamine often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromopyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

®-1-(5-Bromopyridin-2-YL)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for drug development, especially in targeting specific enzymes or receptors.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromopyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Bromine’s electron-withdrawing nature increases electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions .

- Chirality : The R -enantiomer exhibits distinct pharmacological profiles compared to the S -form. For example, in mutant IDH1 inhibition, enantiomeric purity is critical for efficacy .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

Key Observations :

- Salt Forms : Hydrochloride and dihydrochloride salts improve aqueous solubility, critical for in vitro assays. The dihydrochloride form (e.g., CAS 1391450-63-7) is more hygroscopic, necessitating stringent storage conditions .

- Thermal Stability : Pyridine derivatives with bromine substitutions generally exhibit moderate thermal stability but may degrade under prolonged UV exposure .

Biological Activity

(R)-1-(5-Bromopyridin-2-YL)ethanamine, a chiral compound with the molecular formula CHBrN, is characterized by a brominated pyridine ring attached to an ethanamine moiety. This unique structure contributes to its potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.

Interaction Studies

Recent studies have indicated that this compound interacts with various biological targets, suggesting its relevance in pharmacology. Notably, it has been evaluated for its potential as:

Structure-Activity Relationship (SAR)

The structure of this compound allows for selective interactions with biological targets due to its chirality and the specific bromination pattern on the pyridine ring. This enhances its reactivity and biological activity compared to other derivatives. For example, compounds sharing structural similarities have exhibited:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(4-Bromopyridin-2-YL)ethanamine | Brominated pyridine derivative | Potential antidepressant activity |

| 1-(5-Chloropyridin-2-YL)ethanamine | Chlorinated pyridine derivative | Antimicrobial properties |

| 1-(3-Pyridinyl)ethanamine | Unsubstituted pyridine | Broad-spectrum biological activity |

The unique features of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in drug development.

Pharmacokinetic Properties

While specific pharmacokinetic studies on this compound are lacking, insights can be drawn from related compounds. For instance, pharmacokinetic evaluations of similar NPS antagonists have demonstrated rapid absorption into systemic circulation with favorable half-life characteristics. Such properties are crucial for assessing the viability of compounds in therapeutic applications .

Antimicrobial Studies

Research involving pyridine derivatives has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one study highlighted that certain halogenated pyridine derivatives achieved minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against pathogens like E. coli and S. aureus. This suggests that this compound may possess similar antimicrobial potential due to its structural attributes .

Q & A

Basic: What are the recommended synthetic routes for (R)-1-(5-bromopyridin-2-yl)ethanamine, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the enantioselective reduction of a ketone intermediate (e.g., 5-bromo-2-acetylpyridine) using chiral catalysts like (R)-BINAP-Ru complexes to yield the (R)-enantiomer . Purification via chiral HPLC (e.g., using Chiralpak IA or IB columns) or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric purity >98% . Key steps:

-

Reaction Conditions :

Step Reagents/Conditions Yield Purity 1 5-Bromo-2-acetylpyridine, Ru/(R)-BINAP, H₂ (50 psi) 75% 90% ee 2 Chiral HPLC (n-hexane:IPA = 85:15) 60% 99% ee

Basic: How is the compound characterized to confirm its structure and stereochemistry?

Methodological Answer:

Use a combination of NMR (¹H/¹³C, DEPT, COSY), polarimetry , and X-ray crystallography :

- ¹H NMR (CDCl₃): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 4.25 (q, J = 6.8 Hz, 1H, CH), 7.85 (d, J = 8.2 Hz, 1H, pyridyl-H), 8.35 (dd, J = 2.4 Hz, 1H, pyridyl-H) .

- X-ray : SHELX software (SHELXL-2018) refines crystallographic data, confirming absolute configuration .

- Optical Rotation : [α]²⁵_D = +32.5° (c = 1.0, MeOH) correlates with (R)-configuration .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP), and Fukui indices. These predict reactivity at the bromine site (nucleophilic substitution) and amine group (hydrogen bonding). Key Parameters :

- HOMO-LUMO Gap : 5.2 eV (indicates moderate reactivity).

- ESP : Positive charge localized on Br, negative on NH₂ .

Validation against experimental UV-Vis (λ_max = 265 nm) and IR (ν_NH₂ = 3350 cm⁻¹) ensures accuracy .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., restricted rotation). For example, unexpected splitting in NH₂ signals could indicate hydrogen bonding or tautomerism. Strategies:

- Variable Temperature NMR : Observe coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆).

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between NH₂ and pyridyl protons.

- DFT-MD Simulations : Model rotational barriers (<5 kcal/mol suggest free rotation at RT) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in sealed, amber vials under nitrogen at 2–8°C to prevent degradation .

Advanced: How can X-ray crystallography elucidate supramolecular interactions in derivatives?

Methodological Answer:

Co-crystallize with chiral acids (e.g., (S)-mandelic acid) to analyze hydrogen-bonding networks. SHELXL refines parameters like:

- Hydrogen Bonds : N–H⋯O (2.8 Å, 150°).

- π-Stacking : Pyridyl rings (3.4 Å interplanar distance).

These interactions guide crystal engineering for enantiopure co-crystals .

Advanced: What strategies enhance enantioselective applications in catalysis or medicinal chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.